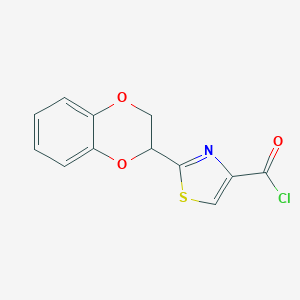
3,5-Dichloro-4-ethoxy-2-fluoropyridine
Descripción general
Descripción
3,5-Dichloro-4-ethoxy-2-fluoropyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DEFP, and it is a heterocyclic compound that contains a pyridine ring. DEFP has been synthesized using different methods, and it has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DEFP is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis. DEFP has also been found to inhibit the production of pro-inflammatory cytokines, which reduces inflammation.
Efectos Bioquímicos Y Fisiológicos
DEFP has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the production of pro-inflammatory cytokines. DEFP has also been found to have antifungal properties and has been used in the development of antifungal drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEFP has several advantages for lab experiments. It is easy to synthesize and has a high yield. DEFP is also stable and can be stored for a long time. However, DEFP has some limitations. It is toxic and can be harmful if not handled properly. DEFP is also expensive, which can limit its use in lab experiments.
Direcciones Futuras
DEFP has several potential future directions. One future direction is the development of more potent anti-cancer drugs using DEFP as a lead compound. Another future direction is the development of more potent anti-inflammatory drugs using DEFP. DEFP can also be used in the development of antifungal drugs. Further research is needed to fully understand the mechanism of action of DEFP and its potential applications in various fields of scientific research.
Conclusion
In conclusion, DEFP is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEFP has been synthesized using different methods, and it has been found to have various biochemical and physiological effects. DEFP has potential applications in the development of anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs. Further research is needed to fully understand the mechanism of action of DEFP and its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
DEFP has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. DEFP has been found to have anti-cancer properties, and it has been used in the development of anti-cancer drugs. DEFP has also been found to have anti-inflammatory properties, and it has been used in the development of anti-inflammatory drugs.
Propiedades
Número CAS |
175965-86-3 |
|---|---|
Nombre del producto |
3,5-Dichloro-4-ethoxy-2-fluoropyridine |
Fórmula molecular |
C7H6Cl2FNO |
Peso molecular |
210.03 g/mol |
Nombre IUPAC |
3,5-dichloro-4-ethoxy-2-fluoropyridine |
InChI |
InChI=1S/C7H6Cl2FNO/c1-2-12-6-4(8)3-11-7(10)5(6)9/h3H,2H2,1H3 |
Clave InChI |
RJQKBZDWUIDVIR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=NC=C1Cl)F)Cl |
SMILES canónico |
CCOC1=C(C(=NC=C1Cl)F)Cl |
Sinónimos |
Pyridine,3,5-dichloro-4-ethoxy-2-fluoro-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

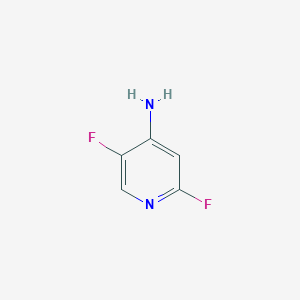
![4-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B67494.png)
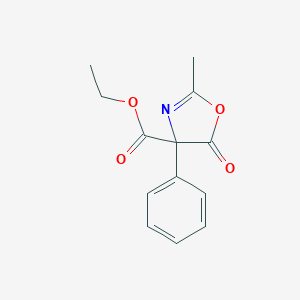
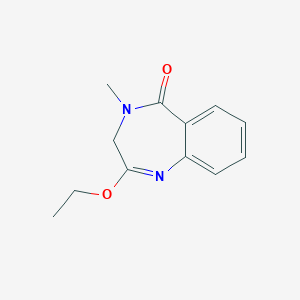
![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)
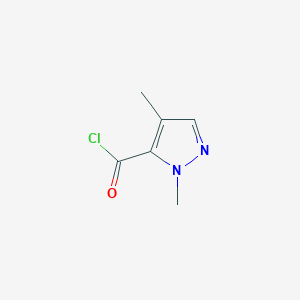
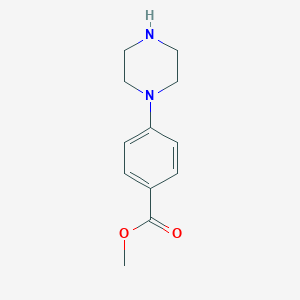
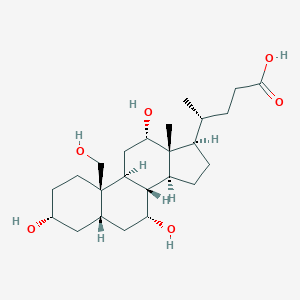
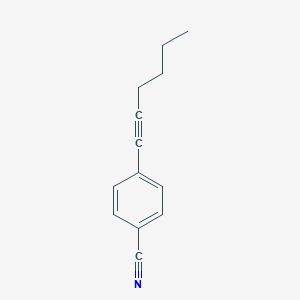
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)
![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)
